{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone
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Overview
Description
{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone is a complex organic compound that features a quinazoline core substituted with bromine and chlorine atoms, a piperazine ring, and a cyclohexylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with appropriate reagents.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of Cyclohexylmethanone Group: The final step involves the attachment of the cyclohexylmethanone group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be performed on the quinazoline core.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, {4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone: shares similarities with other quinazoline derivatives, such as gefitinib and erlotinib, which are used in cancer treatment.
Piperazine derivatives: Compounds like piperazine and its analogs are also similar in structure and function.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H26BrClN4O |
---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
[4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C25H26BrClN4O/c26-18-10-11-22-20(16-18)23(19-8-4-5-9-21(19)27)29-25(28-22)31-14-12-30(13-15-31)24(32)17-6-2-1-3-7-17/h4-5,8-11,16-17H,1-3,6-7,12-15H2 |
InChI Key |
INQKCOSMXJNKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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